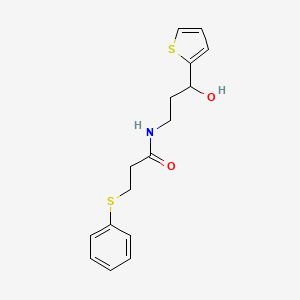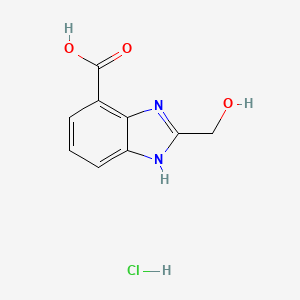
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide, also known as THPP, is a chemical compound that has gained significant attention in the field of scientific research. THPP is a thiol-containing compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Photocleavage Reactions and Material Science
Monothioimides, including compounds with structures similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide, have been studied for their photochemical properties. For example, photocleavage reactions of monothioimides have been explored, providing insights into their potential applications in material science and photopharmacology. These compounds adopt specific conformations that are not suitable for photochemical γ-hydrogen abstraction, suggesting a mechanism involving nucleophilic attack by the carbonyl O atom on the C=S double bond. The presence of water is essential for these reactions to proceed, highlighting their intricate reaction mechanisms and potential for creating photo-responsive materials (Fu, Scheffer, & Trotter, 1998).
Anticancer Activity
Derivatives of compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide have been synthesized and tested for their antioxidant and anticancer activities. For instance, novel derivatives bearing various moieties were found to exhibit significant antioxidant activity, some surpassing well-known antioxidants like ascorbic acid. Moreover, their anticancer activity was tested against human cancer cell lines, showing promise as therapeutic agents. This suggests that derivatives of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide might also possess similar bioactivities, warranting further investigation into their potential as anticancer agents (Tumosienė et al., 2020).
Herbicidal Activity
Compounds with thiophene moieties, akin to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide, have been synthesized and evaluated for their selective herbicidal activity. A series of novel compounds displayed moderate to good activity against certain plant species at specific concentrations, indicating the potential of these compounds as selective herbicides. This suggests the possibility of researching similar compounds for agricultural applications, focusing on the development of new, selective herbicidal agents (Liu & Shi, 2014).
Bioreduction and Drug Synthesis
Research into the bioreduction of compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide has led to the production of key intermediates for pharmaceutical drugs. For example, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide by whole cells of Rhodotorula glutinis achieved high enantioselectivity and conversion rates. This process yielded an intermediate used in the synthesis of (S)-duloxetine, a widely used antidepressant, demonstrating the potential of such compounds in the synthesis of pharmaceutically relevant products (Tang et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-14(15-7-4-11-21-15)8-10-17-16(19)9-12-20-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPRYOKKPMMJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2557147.png)
![3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557148.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2557150.png)


![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557156.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2557157.png)

![8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2557159.png)
![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557160.png)



![6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557169.png)